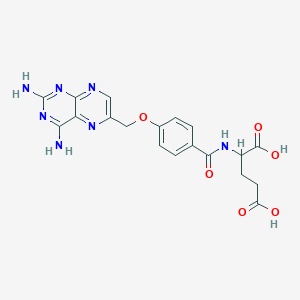
10-Oxaaminopterin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Oxaaminopterin is a synthetic derivative of folic acid, structurally modified to include an oxygen atom in place of a nitrogen atom in the pteridine ring. This compound is part of the antifolate class of drugs, which are known for their ability to inhibit the function of folic acid, a vital nutrient for cell division and growth.
Preparation Methods
The synthesis of 10-Oxaaminopterin typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pteridine derivatives.
Reaction Conditions:
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
10-Oxaaminopterin undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-Oxaaminopterin has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on the activity of antifolate drugs.
Biology: The compound is used in studies investigating the role of folic acid in cellular processes.
Medicine: this compound is explored for its potential as an anticancer agent due to its ability to inhibit cell division.
Industry: The compound may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
10-Oxaaminopterin exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of tetrahydrofolate. Tetrahydrofolate is required for the production of purines and pyrimidines, which are building blocks of DNA and RNA. By inhibiting DHFR, this compound reduces the synthesis of DNA, RNA, and proteins, leading to the inhibition of cell division and growth.
Comparison with Similar Compounds
10-Oxaaminopterin is similar to other antifolate compounds such as methotrexate and aminopterin. it is unique due to the presence of an oxygen atom in the pteridine ring, which may affect its binding affinity and specificity for DHFR. Other similar compounds include:
Methotrexate: A widely used antifolate drug with a similar mechanism of action.
Aminopterin: An older antifolate compound that has been largely replaced by methotrexate due to its higher toxicity.
Pemetrexed: Another antifolate drug used in the treatment of certain types of cancer.
Properties
CAS No. |
57963-55-0 |
|---|---|
Molecular Formula |
C19H19N7O6 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methoxy]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H19N7O6/c20-15-14-16(26-19(21)25-15)22-7-10(23-14)8-32-11-3-1-9(2-4-11)17(29)24-12(18(30)31)5-6-13(27)28/h1-4,7,12H,5-6,8H2,(H,24,29)(H,27,28)(H,30,31)(H4,20,21,22,25,26) |
InChI Key |
OXQRBFXBEFIQLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)OCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


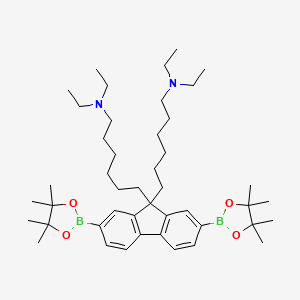
![(4aR,4bS,5S,6aS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-9-oxa-7-aza-pentaleno[2,1-a]phenanthren-2-one](/img/structure/B13407620.png)
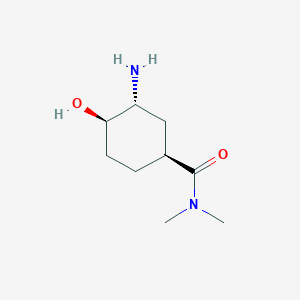
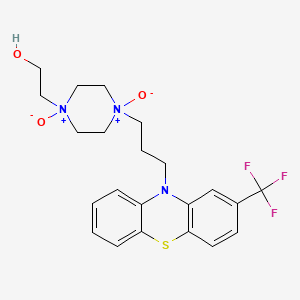
![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13407636.png)
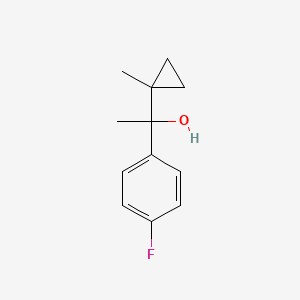

![1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407650.png)
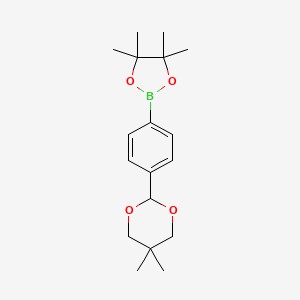
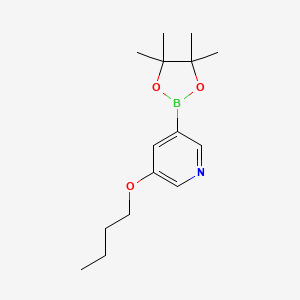

![2-hydroxy-5-methoxy-3-[(Z)-nonadec-10-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13407686.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13407691.png)

